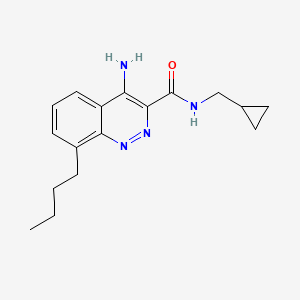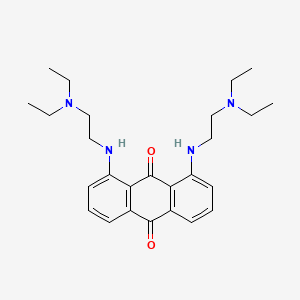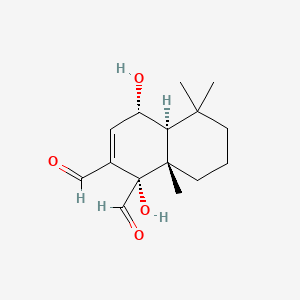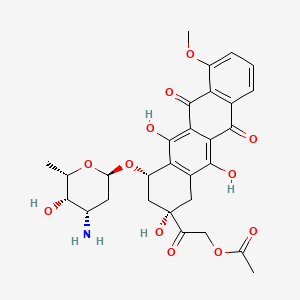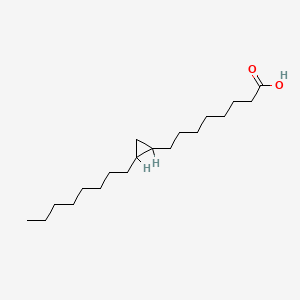![molecular formula C20H16O7 B1206861 (5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1206861.png)
(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PD116740 is a member of p-quinones.
Applications De Recherche Scientifique
Food Safety and Environmental Impact
Polycyclic aromatic hydrocarbons (PAHs), including compounds like (5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione, are well researched for their occurrence in foods and their potential mutagenic and carcinogenic effects. Studies highlight the importance of understanding the sources of PAHs, their effects, and possible remediation strategies. It's noted that PAHs can form during cooking processes, especially in meat cooked over an open flame, and various methods have been developed to assess and detect PAHs in foods. Organizations like the U.S. EPA and the EFSA are involved in evaluating the occurrence and toxicity of PAHs. Adequate process and quality control of processed foods are emphasized as crucial means to reduce PAH ingestion in foods (Adeyeye, 2020).
Indoor Pollution and Consumer Goods
The increasing application of novel brominated flame retardants (NBFRs), which include PAH compounds, in consumer goods, calls for more research into their occurrence, environmental fate, and toxicity. Indoor air, dust, and consumer goods are identified as key areas where NBFRs are found. The review emphasizes the need for optimized analytical methods to include all NBFRs and for further research on indoor environments, emission sources, and potential leaching of these compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Environmental Remediation
Research also explores the use of redox mediators in the treatment of organic pollutants, including PAHs, in industrial wastewater. Enzymes such as laccases and peroxidases, in the presence of redox mediators, can degrade recalcitrant compounds effectively. The study discusses various redox mediators and their potential in enhancing the remediation of aromatic compounds present in industrial effluents, indicating a significant role for enzyme–redox mediator systems in future environmental remediation efforts (Husain & Husain, 2007).
Pharmaceutical and Biological Properties
The review of Schiff base, hydrazone, and oxime derivatives of curcumin, which shares structural similarities with PAHs, presents an overview of the synthesis and biological activities of these compounds. These derivatives and their metal complexes exhibit significant biological activity, underscoring the potential of PAH structures in pharmaceutical applications (Omidi & Kakanejadifard, 2020).
Renewable Resources and Sustainable Chemistry
The review on the conversion of plant biomass to furan derivatives, including those structurally similar to PAHs, highlights the potential of these compounds as an alternative feedstock for the chemical industry. The synthesis of HMF and its derivatives from plant feedstocks and their applications in various industries are discussed, indicating a shift towards more sustainable and renewable sources in chemical production (Chernyshev, Kravchenko, & Ananikov, 2017).
Propriétés
Nom du produit |
(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione |
|---|---|
Formule moléculaire |
C20H16O7 |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C20H16O7/c1-27-12-4-2-3-9-14(12)19(25)16-15(17(9)23)13-10(18(24)20(16)26)5-8(7-21)6-11(13)22/h2-6,18,20-22,24,26H,7H2,1H3/t18-,20-/m1/s1 |
Clé InChI |
ZJSLMQLVFYXGOW-UYAOXDASSA-N |
SMILES isomérique |
COC1=CC=CC2=C1C(=O)C3=C(C2=O)C4=C(C=C(C=C4O)CO)[C@H]([C@@H]3O)O |
SMILES canonique |
COC1=CC=CC2=C1C(=O)C3=C(C2=O)C4=C(C=C(C=C4O)CO)C(C3O)O |
Synonymes |
PD 116740 PD-116740 PD116740 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



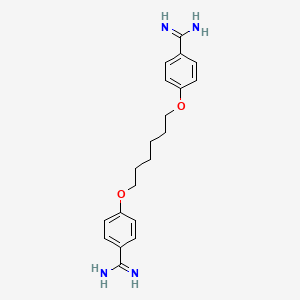
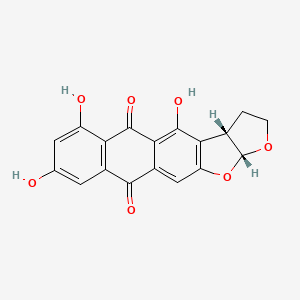
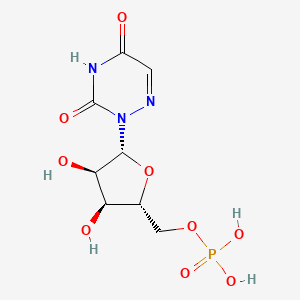
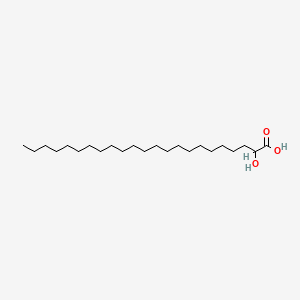
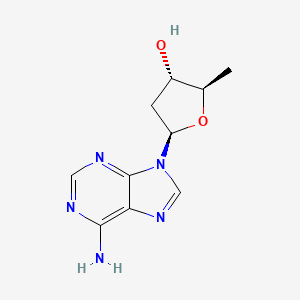
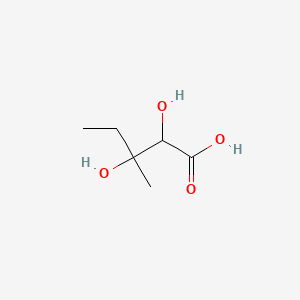

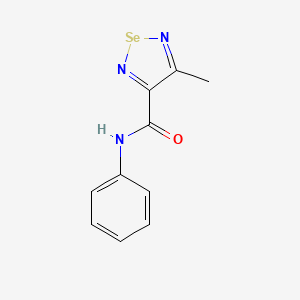
![5-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one](/img/structure/B1206788.png)
